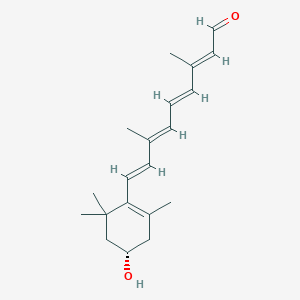

(3s)-3-hydroxyretinal

Description

Structure

3D Structure

Properties

CAS No. |

145681-21-6 |

|---|---|

Molecular Formula |

C20H28O2 |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

(2E,4E,6E,8E)-9-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenal |

InChI |

InChI=1S/C20H28O2/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h6-12,18,22H,13-14H2,1-5H3/b8-6+,10-9+,15-7+,16-11+/t18-/m0/s1 |

InChI Key |

QPRQNCDEPWLQRO-IRVDFSNZSA-N |

SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=O)C)C |

Isomeric SMILES |

CC1=C(C(C[C@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=O)/C)/C |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=O)C)C |

Origin of Product |

United States |

Biosynthetic Pathways and Precursor Metabolism of 3s 3 Hydroxyretinal

Dietary Carotenoid Precursors and Uptake Mechanisms in Chromophore Synthesis

The journey to synthesizing (3S)-3-hydroxyretinal begins with the ingestion of specific carotenoids from the diet. These lipid-soluble pigments are the fundamental building blocks from which this essential visual chromophore is derived.

Role of Zeaxanthin (B1683548) and Lutein (B1675518) in (3S)-3-Hydroxyretinal Biogenesis

The primary dietary precursors for (3S)-3-hydroxyretinal are the xanthophyll carotenoids, zeaxanthin and lutein. nih.govnih.gov These molecules are abundant in a variety of fruits and vegetables. Structurally, both zeaxanthin and lutein are C40 carotenoids characterized by the presence of hydroxyl groups on their terminal rings, a feature that is crucial for their eventual conversion to 3-hydroxyretinal (B16449).

Zeaxanthin, in particular, is a direct precursor, possessing 3-hydroxyl groups on both of its β-ionone rings. nih.gov Lutein also serves as a key precursor, and its structural similarity to zeaxanthin allows it to be metabolized into visually active compounds. The specific stereochemistry of these dietary precursors is a critical factor in the ultimate formation of the (3S) isomer of 3-hydroxyretinal.

Mechanisms of Carotenoid Transport and Delivery to Ocular Tissues

Once ingested, the lipophilic nature of zeaxanthin and lutein necessitates a specialized transport system to deliver them from the gut to the ocular tissues where chromophore synthesis occurs. This process involves their incorporation into lipoproteins for transport through the circulatory system.

High-density lipoproteins (HDL) are considered a primary carrier for lutein and zeaxanthin in the bloodstream. stanford.edu The delivery of these carotenoids to the retinal pigment epithelium (RPE) is facilitated by specific cell surface receptors. Scavenger receptor class B type 1 (SR-B1) has been identified as a key player in the uptake of carotenoids into RPE cells. nih.govresearchgate.netresearchgate.net Studies have shown that SR-B1 can bind and transport macular carotenoids. stanford.edu Another scavenger receptor, CD36, has also been implicated in the transport of carotenoids into the retina. figshare.com

Within the retinal cells, the transport and stabilization of these carotenoids are further mediated by specific binding proteins. Glutathione S-transferase P1 (GSTP1) has been identified as a zeaxanthin-binding protein, while steroidogenic acute regulatory domain 3 (StARD3) is known to bind lutein. researchgate.net These proteins ensure the targeted delivery and availability of the carotenoid precursors for the subsequent enzymatic reactions.

Enzymatic Transformations in (3S)-3-Hydroxyretinal Biosynthesis

The conversion of dietary carotenoids into (3S)-3-hydroxyretinal is an enzyme-catalyzed process. A key enzyme in this pathway is a member of the carotenoid cleavage oxygenase family, which performs the critical step of cleaving the C40 carotenoid backbone to produce C20 retinoids.

Carotenoid Cleavage Oxygenase Activity (e.g., NinaB) in Retinoid Production

In many insects, the enzyme responsible for the conversion of zeaxanthin to 3-hydroxyretinal is known as NinaB (Neither inactivation nor afterpotential B). nih.govfigshare.com NinaB is a bifunctional enzyme, possessing both carotenoid oxygenase and retinoid isomerase activity in a single polypeptide. figshare.com This dual functionality allows it to both cleave the precursor carotenoid and isomerize one of the resulting retinal products.

The oxygenase activity of NinaB catalyzes the oxidative cleavage of the central C15-C15' double bond of the carotenoid substrate. This cleavage results in the formation of two molecules of 3-hydroxyretinal from one molecule of zeaxanthin.

Regio- and Stereo-selective Cleavage Mechanisms

The cleavage of carotenoids by enzymes like NinaB is a highly specific process. The enzyme's active site architecture dictates the precise location of the cleavage (regioselectivity) and the stereochemical configuration of the products (stereoselectivity). The structure of the NinaB active site includes a narrow tunnel that accommodates the carotenoid substrate, positioning the C15-C15' double bond for oxidative attack. researchgate.net

Interestingly, the biosynthesis of (3S)-3-hydroxyretinal in Drosophila follows a specific stereochemical pathway. Studies have shown that the initial enzymatic cleavage of the carotenoid precursor leads to the formation of (3R)-3-hydroxyretinal. nih.gov This intermediate is then subsequently isomerized to the final, biologically active (3S)-3-hydroxyretinal. nih.gov This indicates a two-step process to achieve the correct stereochemistry, with the initial cleavage product undergoing further enzymatic modification. The hydroxylation at the C3 position of retinal is suggested to occur via the monooxygenase activity of cytochrome P-450. nih.gov

Hydroxylation at the C3 Position of Retinal (e.g., Cytochrome P-450 Dependent Reactions)

The initial and pivotal step in the conversion of retinal to 3-hydroxyretinal is the hydroxylation at the C3 position of the β-ionone ring. Research indicates that this reaction is mediated by the monooxygenase activity of a cytochrome P-450 (P450) enzyme. nih.gov P450s are a diverse superfamily of heme-containing enzymes known for their role in metabolizing a wide array of endogenous and exogenous compounds, including retinoids. nih.govresearchgate.net In insects, P450 enzymes are involved in numerous physiological processes, from hormone synthesis to detoxification. nih.gov

In vitro experiments using membrane fractions from the heads of the fruit fly, Drosophila melanogaster, have demonstrated the formation of 3-hydroxyretinal from retinal. nih.gov The efficiency of this hydroxylation reaction was significantly enhanced by the addition of NADPH, a common electron donor for P450-catalyzed reactions. nih.gov Conversely, the presence of carbon monoxide, a known inhibitor of cytochrome P-450, suppressed the formation of 3-hydroxyretinal. nih.gov These findings strongly support the involvement of a P450-dependent monooxygenase in catalyzing the C3 hydroxylation of the retinal molecule. nih.gov While several human P450 enzymes are known to hydroxylate retinoids at various positions, the specific P450 enzyme responsible for C3 hydroxylation in insects like Drosophila is a subject of ongoing research. nih.govnih.gov

Stereochemical Inversion and Isomerization Pathways

A unique feature of the 3-hydroxyretinal used in the visual pigments of higher flies (suborder Cyclorrhapha) is its specific (3S) stereochemistry. nih.gov The biosynthetic pathway to achieve this specific enantiomer is not direct and involves a critical stereochemical inversion step.

Conversion of (3R)-3-Hydroxyretinal Intermediates to (3S)-Enantiomers

Studies on carotenoid-depleted Drosophila melanogaster have elucidated the metabolic sequence for producing (3S)-3-hydroxyretinal. When these flies are supplied with all-trans retinal, analysis of the resulting retinoids reveals the initial formation of the (3R)-3-hydroxyretinal enantiomer. nih.gov This is followed by a subsequent isomerization process that converts the (3R) intermediate into the final (3S)-enantiomer. nih.gov

This two-step process was confirmed by in vitro assays using membrane fractions from fly head homogenates, which exclusively produced the (3R) enantiomer when supplied with retinal. nih.gov This indicates that the P450-dependent hydroxylation is stereospecific, producing (3R)-3-hydroxyretinal, which then serves as the substrate for a subsequent enzymatic reaction that inverts the chirality at the C3 position to yield the biologically active (3S) form. nih.gov

Role of Specific Oxidoreductases (e.g., NinaG) in Chiral Transformation

The conversion from the (3R) intermediate to the (3S) enantiomer requires a specific enzyme. In Drosophila, the NinaG protein has been identified as a key player in this chiral transformation. nih.gov NinaG, which stands for neither inactivation nor afterpotential G, belongs to the glucose-methanol-choline oxidoreductase family of FAD-binding enzymes. nih.gov

Genetic studies have shown that ninaG mutant flies fail to accumulate 3-hydroxyretinal, even when the necessary opsin proteins are present. nih.gov This demonstrates that the NinaG oxidoreductase is essential for the biochemical pathway that produces the 3-hydroxyretinal chromophore from retinal. nih.gov While the precise mechanism of the stereochemical inversion is not fully detailed, the evidence points to NinaG acting as the oxidoreductase responsible for the crucial conversion of the (3R)-3-hydroxyretinal intermediate into the final (3S)-3-hydroxyretinal required for functional visual pigment. nih.govnih.gov

Table 1: Key Enzymes in (3S)-3-Hydroxyretinal Biosynthesis

| Enzyme/Protein Family | Proposed Function | Organism Studied | Key Findings |

|---|---|---|---|

| Cytochrome P-450 | Catalyzes hydroxylation at the C3 position of retinal to form (3R)-3-hydroxyretinal. | Drosophila melanogaster | Activity is NADPH-dependent and inhibited by carbon monoxide. nih.gov |

| NinaG Oxidoreductase | Mediates the stereochemical conversion of (3R)-3-hydroxyretinal to (3S)-3-hydroxyretinal. | Drosophila melanogaster | Mutants fail to accumulate 3-hydroxyretinal, indicating its essential role. nih.gov |

| Retinol (B82714) Dehydrogenase | Converts retinol to retinal (precursor) and potentially interconverts 3-hydroxyretinol (B108295) and 3-hydroxyretinal. | General (Insects/Vertebrates) | A key oxidoreductase in the visual cycle and retinoid metabolism. nih.govwikipedia.org |

Retinol Dehydrogenase Involvement in Oxidoreduction during Biosynthesis

Retinol dehydrogenases (RDHs) are a family of oxidoreductases that play a central role in the visual cycle by catalyzing the interconversion between retinol (vitamin A) and retinal. wikipedia.orgescholarship.org This oxidation-reduction step is critical, as retinal is the direct precursor for both hydroxylation and subsequent isomerization into the final chromophore. nih.govmdpi.com The conversion of retinol to retinal is considered the rate-limiting step in the biosynthesis of retinoic acid and is essential for the visual cycle. wikipedia.orgnih.gov

In the context of (3S)-3-hydroxyretinal synthesis, RDHs are involved at multiple potential points. Primarily, they are responsible for oxidizing retinol, derived from dietary sources, into the retinal substrate required by the cytochrome P-450 enzyme for hydroxylation. nih.gov Furthermore, an oxidative system capable of converting 3-hydroxyretinol to 3-hydroxyretinal has been identified in the compound eye of butterflies, suggesting the involvement of an RDH-like activity. nih.gov This indicates that RDHs may also participate in maintaining the proper balance of oxidized and reduced 3-hydroxyretinoids within the eye. nih.gov The RDH12 enzyme, for example, can use both cis and trans retinoid isomers as substrates and functions as both a dehydrogenase (retinol to retinal) and a reductase (retinal to retinol). wikipedia.org

Cellular Compartmentation and Subcellular Localization of (3S)-3-Hydroxyretinal Synthesis

The synthesis of (3S)-3-hydroxyretinal is compartmentalized within specific cells and subcellular locations to ensure proximity to the sites of visual pigment assembly. In the compound eyes of the butterfly Papilio xuthus, the synthesis of 3-hydroxyretinal has been localized to the cytosol. nih.gov Investigations revealed that a significant portion of the eye's total 3-hydroxyretinal (25-30%) and the majority of its reduced form, 3-hydroxyretinol (70-82%), are found in the cytosolic fraction. nih.gov This suggests that the cytosol is a primary site for the metabolism and synthesis of these crucial visual cycle components. nih.gov

In vertebrates, the enzymes of the visual cycle are often localized to specific subcellular compartments within the retinal pigment epithelium (RPE) cells. For instance, key enzymes like RDH5 and RPE65 are confined to the somata (cell bodies) of RPE cells and are not found in the apical processes that interface with photoreceptors. nih.govsemanticscholar.org This segregation is thought to create directed flows of retinoids between the sites of enzymatic processing and the sites of uptake and release. nih.govsemanticscholar.org While the insect visual system differs, a similar principle of subcellular organization likely applies. The initial P450-mediated hydroxylation, being a membrane-associated process, likely occurs in the endoplasmic reticulum, while subsequent cytosolic enzymes like NinaG and RDHs would act on the intermediates. nih.govnih.gov This compartmentalization ensures an efficient and regulated production line for (3S)-3-hydroxyretinal, delivering it for incorporation into opsin proteins within the photoreceptor cells. nih.gov

Table 2: Compound Names

| Compound Name |

|---|

| (3S)-3-Hydroxyretinal |

| (3R)-3-Hydroxyretinal |

| 11-cis-retinal (B22103) |

| 3-hydroxyretinol |

| all-trans retinal |

| NADPH |

| Retinal |

| Retinoic acid |

The 3s 3 Hydroxyretinal Dependent Visual Cycle

Chromophore Regeneration Mechanisms in Invertebrate Photoreceptor Cells

In contrast to the vertebrate visual cycle where the photoisomerized all-trans-retinal (B13868) is released from the opsin, invertebrate rhabdomeric photoreceptors feature bistable photopigments. semanticscholar.orgnih.govnih.gov This means that after light absorption converts the 11-cis chromophore to the all-trans form, the all-trans-retinal typically remains bound to the opsin. semanticscholar.orgnih.govnih.gov The absorption of a second photon can then directly convert the all-trans isomer back to the 11-cis form, regenerating the photopigment without the chromophore ever detaching. nih.gov

However, this photoregeneration is not the sole mechanism for maintaining visual function. An enzymatic visual cycle is also operative, particularly to recycle the chromophore that is liberated following the light-induced endocytosis and subsequent degradation of rhodopsin. nih.govnih.gov This enzymatic pathway ensures a steady supply of the chromophore, which is essential for the maturation of new rhodopsin molecules and for sustaining vision when dietary carotenoids are scarce. nih.gov In Drosophila, it has been demonstrated that the fly can form 11-cis-3-hydroxyretinal (B128498) in the dark, indicating the presence of a light-independent enzymatic regeneration system. nih.gov

Enzymatic Reactions Sustaining the (3S)-3-Hydroxyretinal Visual Cycle

The enzymatic pathway in Drosophila involves a series of reduction, isomerization, and oxidation steps that take place in the retinal pigment cells (RPCs) to convert the released all-trans-3-hydroxyretinal back to the functional 11-cis-3-hydroxyretinal. nih.govnih.gov

Two key dehydrogenases have been identified to play crucial roles at the entry and exit points of the Drosophila visual cycle: Photoreceptor Dehydrogenase (PDH) and Retinol (B82714) Dehydrogenase B (RDHB). nih.gov These enzymes belong to the short-chain dehydrogenase/reductase (SDR) family. nih.gov

PDH (Pigment Cell Dehydrogenase): This enzyme catalyzes the first step in the enzymatic visual cycle. After all-trans-3-hydroxyretinal is released from the opsin, PDH, located in the RPCs, reduces it to all-trans-3-hydroxyretinol. nih.gov This conversion is a critical prerequisite for the subsequent isomerization step.

RDHB (Retinol Dehydrogenase B): RDHB is responsible for the final step of the cycle. It oxidizes 11-cis-3-hydroxyretinol to 11-cis-3-hydroxyretinal, the chromophore ready to be incorporated into a new opsin molecule. nih.govnih.gov Like PDH, RDHB is also expressed and functions within the RPCs. nih.govnih.gov The localization of both the initial reduction and final oxidation steps to the RPCs suggests that this cell type is the primary site for the entire enzymatic pathway. nih.govnih.gov Mutations in the rdhB gene lead to impaired vision and light-dependent retinal degeneration, underscoring its critical role in both the visual cycle and the de novo synthesis of the chromophore. nih.govnih.gov

| Enzyme | Abbreviation | Location | Function in Visual Cycle | Substrate | Product |

|---|---|---|---|---|---|

| Pigment Cell Dehydrogenase | PDH | Retinal Pigment Cells (RPCs) | First step: Reduction | all-trans-3-hydroxyretinal | all-trans-3-hydroxyretinol |

| Retinol Dehydrogenase B | RDHB | Retinal Pigment Cells (RPCs) | Final step: Oxidation | 11-cis-3-hydroxyretinol | 11-cis-3-hydroxyretinal |

A unique feature of the (3S)-3-hydroxyretinal pathway in Drosophila is the stereospecificity of the chromophore. The metabolic process to generate this specific enantiomer is intricate. Studies on carotenoid-depleted flies have shown that when supplemented with all-trans retinal, the initial product formed is (3R)-3-hydroxyretinal. nih.gov This is then followed by an isomerization event that converts the (3R) enantiomer into the (3S) form. nih.gov This suggests a multi-step process for generating the final chromophore, starting from a different stereoisomer. The hydroxylation at the C3 position appears to be mediated by a cytochrome P-450 monooxygenase. nih.gov

Within the recycling pathway, the key isomerization step is the conversion of all-trans-3-hydroxyretinol to 11-cis-3-hydroxyretinol. nih.gov While the specific isomerase enzyme responsible for this trans-to-cis conversion in the (3S)-3-hydroxyretinal cycle has not been fully characterized, it is a pivotal reaction that "recharges" the retinoid for its role in vision. nih.govnih.gov

Interplay with Retinoid-Binding Proteins in Chromophore Cycling (e.g., PINTA)

The transport and processing of lipophilic retinoids within the aqueous cellular environment necessitate the involvement of specific binding proteins. In Drosophila, the protein PINTA (Prolonged Depolarization Afterpotential Is Not Apparent) plays a vital role in this process. nih.govnih.govresearchgate.net

PINTA is a retinoid-binding protein containing a CRAL-TRIO domain. nih.govresearchgate.net It is expressed and required in the retinal pigment cells. nih.govresearchgate.net Biochemical assays have demonstrated that PINTA binds to retinoids, showing a preference for all-trans-retinol. nih.govresearchgate.netuniprot.org Its function is crucial for the biosynthesis of rhodopsin, acting at a stage subsequent to the formation of vitamin A (all-trans-retinol). nih.govnih.govresearchgate.net The requirement of PINTA in the RPCs for rhodopsin formation further solidifies the role of these cells as the central hub for chromophore metabolism and regeneration in the Drosophila visual system, analogous to the vertebrate RPE. nih.govresearchgate.net

| Protein | Abbreviation | Key Domain | Location | Binding Preference | Function |

|---|---|---|---|---|---|

| Prolonged Depolarization Afterpotential Is Not Apparent | PINTA | CRAL-TRIO | Retinal Pigment Cells (RPCs) | all-trans-retinol | Required for rhodopsin biosynthesis; functions in chromophore metabolism |

Photochemistry and Molecular Dynamics of 3s 3 Hydroxyretinal

Photoisomerization Dynamics of 11-cis-(3S)-3-Hydroxyretinal within Opsin Binding Pockets

The initial and most critical event in vision is the absorption of a photon by the chromophore, which is bound to the opsin protein in its 11-cis isomeric form. For insects like Drosophila melanogaster, this chromophore is specifically 11-cis-3-hydroxyretinal (B128498). frontiersin.orgwiley.comnih.govmdpi.com The energy from the photon triggers an extremely rapid and efficient isomerization of the 11-cis double bond to the all-trans configuration. mdpi.compnas.org This photoisomerization is the primary photochemical event that initiates the entire downstream signaling cascade. pnas.org

In invertebrate photoreceptors, such as those in flies, the photochemistry of the visual pigment is often characterized by a bistable system. frontiersin.orgpnas.org Following photoisomerization to the all-trans form, the resulting metarhodopsin is thermally stable. The all-trans-3-hydroxyretinal can remain bound to the opsin, and the regeneration of the 11-cis state can be achieved by the absorption of a second, typically longer-wavelength, photon in a process called photoreversal. pnas.org This is in contrast to vertebrate rhodopsin, where the all-trans retinal is typically released from the opsin for enzymatic regeneration. pnas.org

While precise quantum yields for the photoisomerization of 11-cis-(3S)-3-hydroxyretinal within its native insect opsin are not extensively documented, studies on related systems provide valuable insights. For instance, the quantum yield of photoisomerization for bovine rhodopsin, which uses 11-cis-retinal (B22103), is approximately 0.65. universiteitleiden.nl It is understood that the protein environment of the opsin binding pocket plays a crucial role in ensuring the high efficiency and stereospecificity of this isomerization reaction.

Influence of (3S)-3-Hydroxyretinal on Opsin Spectral Tuning and Absorbance Properties

The specific chromophore bound to an opsin, along with the amino acid environment of the binding pocket, dictates the absorption spectrum of the resulting visual pigment. The use of (3S)-3-hydroxyretinal as a chromophore has a distinct effect on the spectral properties of rhodopsin.

Studies have shown that the presence of the hydroxyl group at the 3-position of the retinal molecule typically induces a blue shift in the maximum absorbance (λmax) of the visual pigment compared to pigments containing retinal (A1). For example, when bovine opsin was reconstituted with 3-hydroxyretinal (B16449), a blue shift of 12 nm was observed, from 500 nm to 488 nm. jneurosci.org This spectral tuning is significant for adapting an organism's vision to its specific light environment.

In Drosophila, different opsins (Rh1, Rh3, Rh4, Rh5, Rh6, and Rh7) are expressed in different photoreceptor cells, allowing for color vision. frontiersin.orgnih.gov For example, the main rhodopsin in Drosophila, Rh1, which binds 11-cis-3-hydroxyretinal, has an absorption maximum in the blue-green range, while its photoactivated metarhodopsin state absorbs in the orange range. frontiersin.orgmdpi.com Interestingly, studies on Drosophila Rh7 have shown that it can bind both 11-cis-retinal and 11-cis-3-hydroxyretinal, and the resulting absorption spectra are very similar, suggesting that in some opsin contexts, the influence of the 3-hydroxy group on the spectrum may be subtle. nih.gov

| Opsin | Chromophore | Absorbance Maximum (λmax) | Spectral Shift Reference |

|---|---|---|---|

| Bovine Opsin | 11-cis-Retinal (A1) | 500 nm | Native Pigment |

| Bovine Opsin | 3-Hydroxyretinal (A3) | 488 nm | jneurosci.org |

| Drosophila Rh1 | 11-cis-3-Hydroxyretinal | ~480 nm | frontiersin.org |

| Drosophila Rh7 | 11-cis-Retinal | Similar UV absorption | nih.gov |

| Drosophila Rh7 | 11-cis-3-Hydroxyretinal |

Conformational Changes of the Chromophore-Opsin Complex Initiating Signal Transduction

The photoisomerization of 11-cis-(3S)-3-hydroxyretinal to its all-trans form is the direct trigger for a series of conformational changes within the opsin protein. This transformation from the inactive rhodopsin state to the active metarhodopsin state is the first step in converting light energy into a biochemical signal. pnas.orgroyalsocietypublishing.org

The straightening of the polyene chain of the chromophore upon isomerization exerts a steric strain on the surrounding amino acid residues of the opsin's binding pocket. This initial change propagates through the seven-transmembrane helix structure of the opsin, leading to larger-scale conformational rearrangements. These changes ultimately expose or create binding sites on the cytoplasmic surface of the opsin for a G-protein. royalsocietypublishing.org

In the case of Drosophila and other insects, the activated rhodopsin couples to a Gq-type G-protein. nih.govroyalsocietypublishing.orgarvojournals.org The activation of this G-protein initiates a signaling cascade involving phospholipase C, which is distinct from the Gt (transducin)-mediated cascade found in vertebrate rods. frontiersin.orgarvojournals.org

Evolutionary Biology of 3s 3 Hydroxyretinal Utilization

Phylogenetic Distribution and Diversification of 3-Hydroxyretinal (B16449) Enantiomers Across Insecta

The use of 3-hydroxyretinal as a visual chromophore is a significant evolutionary development within the class Insecta, as it is not found in vertebrates or most other arthropods. cambridge.orgoxfordre.comoxfordre.com However, its distribution is scattered across various insect orders, indicating that it is not a reliable phylogenetic marker. nih.gov Its appearance is thought to date back to the late Paleozoic or the Cretaceous period, possibly linked to an increase in atmospheric oxygen and the corresponding rise of dietary xanthophylls in plants, which serve as its precursor. cambridge.orgqmul.ac.uk

A critical aspect of 3-hydroxyretinal's diversification lies in its stereochemistry. Two enantiomers exist: (3R)-3-hydroxyretinal and (3S)-3-hydroxyretinal.

(3R)-3-Hydroxyretinal : This is the more common of the two enantiomers and its use is widespread, though patchy, among several insect orders. It is the expected form if the chromophore is produced directly from dietary xanthophylls like zeaxanthin (B1683548). pnas.orgwikipedia.org

(3S)-3-Hydroxyretinal : The utilization of this specific enantiomer is a unique and defining characteristic of the Dipteran suborder Cyclorrhapha, often referred to as "higher flies," which includes species like Drosophila. wikipedia.orgnih.govoup.com

The presence of 3-hydroxyretinal (A3) has been confirmed in orders such as Odonata (dragonflies and damselflies), Plecoptera (stoneflies), Hemiptera (true bugs), Megaloptera (alderflies), Hymenoptera (bees and wasps), Diptera (flies), and Lepidoptera (butterflies and moths). cambridge.orgnih.gov In many cases, species within these orders may use 3-hydroxyretinal exclusively, while others use retinal (A1), and some even utilize both chromophores within the same eye. cambridge.orgnih.gov This co-utilization allows for an expansion of the number of available visual pigments. cambridge.org Conversely, many other insect orders appear to use only retinal. qmul.ac.uk The scattered pattern suggests that the ability to use 3-hydroxyretinal may have been gained or lost multiple times throughout insect evolution, or that the genetic machinery was present but only expressed in certain lineages. nih.gov

Table 1: Distribution of Retinal (A1) and 3-Hydroxyretinal (A3) Chromophores in Select Insect Orders

This table summarizes findings on the primary visual chromophores used across different insect groups. Note that usage can vary even within orders.

| Insect Order | Chromophore Usage | Key Findings | References |

|---|---|---|---|

| Odonata (Dragonflies) | A1 and A3 | Many species use both chromophores, contributing to a large number of visual pigments. | cambridge.org |

| Diptera (Flies) | A3 (Primarily) | Higher flies (Cyclorrhapha) uniquely use the (3S) enantiomer of A3. | cambridge.orgpnas.orgnih.gov |

| Lepidoptera (Butterflies & Moths) | A3 (Primarily) | Primarily use the (3R) enantiomer of A3. | cambridge.orgpnas.orgfu-berlin.de |

| Hymenoptera (Bees, Wasps) | A1 and A3 | Species using A3 have been identified. | nih.govfu-berlin.de |

| Hemiptera (True Bugs) | A1 and A3 | A3 found in Heteroptera, while A1 is found in Homoptera. | nih.gov |

| Plecoptera (Stoneflies) | A3 | Identified as a group utilizing A3. | nih.gov |

| Megaloptera (Alderflies) | A3 | Identified as a group utilizing A3. | nih.gov |

| Coleoptera (Beetles) | A1 (Primarily) | Most beetles studied use A1, though one species was found with A3. | nih.govresearchgate.net |

Adaptive Significance of (3S)-3-Hydroxyretinal as a Chromophore in Specific Ecological Niches

The evolution and retention of a specific chromophore like (3S)-3-hydroxyretinal are driven by the adaptive advantages it confers. The primary role of the chromophore is to determine the spectral absorption properties of the visual pigment it forms with an opsin protein.

One significant advantage of using 3-hydroxyretinal (A3) over retinal (A1) is as a mechanism for spectral tuning. The addition of the hydroxyl group typically causes a small but significant hypsochromic (short-wavelength) shift in the peak absorbance (λmax) of the visual pigment compared to when the same opsin binds A1. nih.govoup.com This allows insects to fine-tune their spectral sensitivity without requiring mutations in the opsin gene itself. For species that use both A1 and A3, this can effectively double the number of potential visual pigments, expanding their capacity for color discrimination. cambridge.org

In the higher flies that uniquely use (3S)-3-hydroxyretinal, the compound has been co-opted for an additional, highly specialized function: as a sensitizing pigment. oxfordre.comfu-berlin.denih.gov In the main photoreceptors (R1-R6) of the Drosophila compound eye, the visual pigment itself has a peak sensitivity in the blue-green range. However, these cells also contain a high concentration of 3-hydroxyretinol (B108295) (the alcohol form of the chromophore) which acts as a sensitizing agent. qmul.ac.ukfu-berlin.de This molecule absorbs UV light and transfers the energy via a radiationless process to the main visual pigment's chromophore, which then isomerizes. fu-berlin.denih.gov

This energy transfer creates a second, prominent sensitivity peak in the UV range for these photoreceptors, effectively making them broadband receptors sensitive to a wide spectrum of light from UV to green. oxfordre.comnih.gov These broadband photoreceptors are crucial for high-contrast, achromatic tasks such as motion detection, which is vital for the rapid flight and predator avoidance behaviors characteristic of many flies. researchgate.net Therefore, the evolution of (3S)-3-hydroxyretinal metabolism in flies is directly linked to the functional specialization of their visual system, allowing for the separation of color vision (mediated by other photoreceptor types) and motion detection pathways.

Advanced Research Methodologies for 3s 3 Hydroxyretinal Investigations

Chromatographic Techniques for Retinoid Isolation and Enantiomeric Analysis

Chromatographic methods are fundamental for the isolation and purification of (3S)-3-hydroxyretinal from biological samples and for the separation of its various isomers.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for separating retinoid isomers. researchgate.net For chiral molecules like 3-hydroxyretinal (B16449), which exist as (3S) and (3R) enantiomers, HPLC coupled with chiral stationary phases (CSPs) is essential for enantiomeric analysis. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for the separation of various retinoid isomers. nih.govmolnar-institute.com These CSPs can operate in both normal-phase and reversed-phase modes, offering flexibility in method development. nih.govmolnar-institute.com The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector on the stationary phase, allowing for the resolution of enantiomers. For instance, a Chiralcel OD-RH column has been successfully used to separate the enantiomers of 4-hydroxy-retinoic acid, a related retinoid, demonstrating the power of this approach for resolving stereoisomers. nih.gov The choice of mobile phase, temperature, and gradient conditions are all critical parameters that must be optimized to achieve baseline separation of compounds like (3S)-3-hydroxyretinal and its stereoisomers. nih.govnih.gov

Table 1: Examples of Chiral Stationary Phases for Retinoid Separation

| Chiral Stationary Phase (CSP) | Base Material | Typical Application | Reference |

| Chiralpak IG-3 | Immobilized Amylose Derivative | Separation of Vitamin A acetate (B1210297) isomers | nih.gov |

| Chiralcel OD-RH | Cellulose Derivative | Separation of 4-hydroxy-retinoic acid enantiomers | nih.gov |

| Unichiral OD-5H | Polysaccharide Derivative on Silica | Simultaneous quantitation of retinol (B82714) isomers | researchgate.netwiley.com |

This table is illustrative and features examples of CSPs used for related retinoid separations, highlighting the types of columns applicable to (3S)-3-hydroxyretinal analysis.

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful technique for the definitive identification of (3S)-3-hydroxyretinal and its metabolites. Electrospray ionization (ESI) is a common ionization method used for retinoids. In the analysis of related compounds like 3-hydroxyretinal oxime, ESI-MS shows a protonated molecule [M+H]⁺, with characteristic fragmentation patterns, such as the loss of a water molecule. Similarly, analysis of 11-cis-3-hydroxyretinol, an intermediate in chromophore biogenesis, revealed a base peak in the mass spectrum at m/z 285, corresponding to the loss of a water molecule from the protonated molecule (m/z 303). researchgate.net This fragmentation data is crucial for structural confirmation. LC-MS enables metabolite profiling in complex biological extracts, such as those from Drosophila heads, allowing researchers to identify and quantify various retinoids involved in the visual cycle, including different isomers of 3-hydroxyretinal and its precursor, 3-hydroxyretinol (B108295). researchgate.netnih.gov

Spectroscopic Characterization Methods for Chromophore Properties and Interactions

Spectroscopy is vital for understanding the light-absorbing properties of (3S)-3-hydroxyretinal and how these properties change upon binding to opsin proteins. UV-Visible (UV-Vis) spectroscopy is used to determine the absorption maximum (λmax) of the chromophore. For example, the major rhodopsin in Drosophila, Rh1, which uses 3-hydroxy-11-cis-retinal as its chromophore, has a λmax of approximately 480 nm. acs.org The binding of the chromophore to the opsin protein typically shifts its λmax compared to the free chromophore. frontiersin.org Theoretical studies using hybrid quantum mechanics/molecular mechanics (QM/MM) methods suggest that 3-hydroxyretinal pigments exhibit slightly blue-shifted absorption maxima compared to pigments with retinal (A1). acs.org This blue-shift is attributed to an increase in the bond-length alternation of the hydroxyretinal molecule. acs.org Furthermore, spectroscopy can monitor the photoconversion of the visual pigment, for instance, from the rhodopsin form to the thermally stable metarhodopsin form, which is characterized by a dramatic shift in λmax. nih.gov

Genetic Engineering and Molecular Biology Approaches in Model Organisms (e.g., Drosophila melanogaster Mutants and Transgenics)

The fruit fly, Drosophila melanogaster, serves as a powerful model organism for studying the visual cycle of (3S)-3-hydroxyretinal due to its genetic tractability. nih.gov Analysis of blind mutants has been instrumental in identifying genes required for chromophore synthesis. nih.gov A key mutant, ninaB (neither inactivation nor afterpotential B), was found to have mutations in the gene encoding β,β-carotene-15,15′-dioxygenase, the enzyme responsible for the initial step of vitamin A formation from carotenoids. nih.gov This demonstrated that the NinaB enzyme is essential for converting dietary carotenoids like zeaxanthin (B1683548) into 3-hydroxy-retinoids. nih.gov

Genetic engineering techniques, such as creating transgenic flies, allow for the in vivo study of opsin function and spectral properties. royalsocietypublishing.org For example, by expressing novel opsin genes (like Rh5 and Rh6) in a mutant fly strain that lacks its primary rhodopsin (Rh1), researchers can characterize the spectral sensitivities of the newly expressed visual pigments. nih.govjneurosci.org This ectopic expression system has been crucial for understanding how different opsins interact with the native 3-hydroxyretinal chromophore to produce visual pigments with varying absorption spectra. nih.govjneurosci.org These approaches have been fundamental in dissecting the molecular basis of color vision in Drosophila. jneurosci.org

Table 2: Key Genes in Drosophila 3-Hydroxyretinal Pathway

| Gene Name | Encoded Protein | Function in Pathway | Mutant Phenotype | Reference |

| ninaB | Carotenoid Isomerooxygenase | Converts carotenoids (e.g., zeaxanthin) to 11-cis and all-trans-3-hydroxy-retinal. nih.govpnas.org | Blindness, defect in vitamin A formation. nih.gov | nih.govnih.gov |

| ninaE | Rhodopsin 1 (Rh1) Opsin | Major opsin in R1-R6 photoreceptors; binds 3-hydroxyretinal to form rhodopsin. | Blindness due to lack of functional rhodopsin in R1-R6 cells. | nih.govnih.gov |

| ninaG | Oxidoreductase | Involved in the conversion of retinal to (3S)-3-hydroxyretinal. researchgate.net | Failure to accumulate 3-hydroxyretinal when Rh1 is the major rhodopsin. researchgate.net | researchgate.net |

In Vitro and In Vivo Enzymatic Activity Assays for Pathway Characterization

Enzymatic assays are crucial for characterizing the specific biochemical steps and enzymes involved in the synthesis and recycling of (3S)-3-hydroxyretinal.

In Vitro Assays: These assays use purified enzymes or cell extracts to study specific reactions under controlled conditions. axxam.comresearchgate.net For example, recombinant NinaB enzyme from the moth Galleria mellonella was shown to convert zeaxanthin into both 11-cis-3-hydroxy-retinal and all-trans-3-hydroxy-retinal in a single step. pnas.org By using engineered substrates and analyzing the products via HPLC, researchers can determine the enzyme's substrate specificity and reaction kinetics. nih.gov Such assays demonstrated that the NinaB enzyme combines both carotenoid oxygenase and retinoid isomerase activities. pnas.org

In Vivo Assays: In vivo studies involve manipulating and observing the metabolic pathway within the living organism. In Drosophila, this can be achieved by supplementing the diet of carotenoid-deprived flies with specific retinoids or carotenoids and then analyzing the resulting visual pigment production. pnas.org For instance, supplementing the diet of ninaB mutants with retinal can rescue the visual defect, confirming the metabolic block. nih.gov HPLC analysis of retinoids extracted from the heads of wild-type and mutant flies under different light conditions can reveal the in vivo dynamics of chromophore isomerization and metabolism. nih.govnih.gov

Biophysical Techniques for Protein-Ligand Interactions and Structural Dynamics (e.g., Hydrogen-Deuterium Exchange Mass Spectrometry)

A variety of biophysical techniques are employed to study the intricate interactions between (3S)-3-hydroxyretinal and its binding protein, opsin. nih.govpurdue.edu These methods provide insights into binding affinity, conformational changes, and the structural stability of the resulting rhodopsin pigment.

Molecular docking and dynamics simulations are computational methods used to predict how 3-hydroxyretinal fits into the binding pocket of an opsin and to assess the stability of the complex. nih.gov Such studies have suggested that, contrary to some expectations, a hydrogen bond does not form between the hydroxyl group of the chromophore and the opsin. acs.org

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is an emerging technique for probing protein conformational dynamics. While specific applications to (3S)-3-hydroxyretinal are not widely documented, it has been used to study related systems. For instance, amide HDX was used to demonstrate structural changes in Drosophila photoreceptor retinol dehydrogenase upon binding of its NAD⁺ cofactor. nih.gov This technique measures the rate at which backbone amide hydrogens exchange with deuterium (B1214612) in the solvent. The exchange rate is sensitive to the protein's local structure and solvent accessibility. By comparing the exchange rates in the presence and absence of a ligand like (3S)-3-hydroxyretinal, researchers can map the regions of the opsin protein that are involved in binding and that undergo conformational changes upon ligand association or photoactivation. This provides valuable information on the structural dynamics of rhodopsin function.

Q & A

Q. What is the role of (3S)-3-hydroxyretinal in insect visual systems, and how is it detected experimentally?

(3S)-3-hydroxyretinal serves as the chromophore for visual pigments in certain insects, such as flies in the Cyclorrhapha group . To detect its presence in tissues, high-performance liquid chromatography (HPLC) is commonly employed. For example, Seki et al. (1994) used HPLC to isolate and quantify (3S)-3-hydroxyretinal in Drosophila melanogaster, distinguishing it from other retinoid isomers like all-trans-retinal or 3,4-didehydroretinal . Sample preparation involves homogenizing retinal tissues in organic solvents (e.g., methanol/hexane), followed by isomer separation using reverse-phase columns. UV-Vis spectroscopy (λmax ~ 380 nm) and mass spectrometry are used for validation .

Q. How does the stereochemistry of 3-hydroxyretinal influence its binding to opsin proteins?

The (3S)-configuration is critical for proper alignment with opsin binding pockets. Molecular modeling studies, such as those by Ahrendt et al. (2017), suggest that the hydroxyl group at position 3 forms hydrogen bonds with conserved residues (e.g., Lys296 in bovine rhodopsin homologs), stabilizing the Schiff base linkage to the opsin apoprotein . Experimental validation involves synthesizing enantiomers and comparing their spectral tuning properties via UV-Vis absorbance shifts in reconstituted pigments .

Q. What are the standard protocols for isolating (3S)-3-hydroxyretinal from biological samples?

Isolation typically involves:

Tissue dissection : Retinal tissues are dissected under dim red light to prevent photoisomerization.

Extraction : Homogenization in methanol/hexane (1:1), followed by centrifugation to separate lipid-soluble retinoids.

Chromatography : Reverse-phase HPLC with C18 columns and isocratic elution (e.g., 70% methanol/30% water).

Identification : Co-elution with synthetic standards and confirmation via tandem mass spectrometry (MS/MS) .

Advanced Research Questions

Q. How do discrepancies in the distribution of (3S)-3-hydroxyretinal across insect taxa challenge phylogenetic hypotheses?

While (3S)-3-hydroxyretinal was initially proposed as a phylogenetic marker for Cyclorrhaphan flies , broader studies (e.g., 138 species across 24 insect orders) revealed a scattered distribution. For instance, it occurs in Hemiptera (Heteroptera), Plecoptera, and Hymenoptera, but coexists with retinal (R1) in Homoptera and Mecoptera . These findings suggest convergent evolution or horizontal gene transfer, complicating its use as a taxonomic marker. Contradictions may arise from methodological differences (e.g., extraction protocols or detection limits) or ecological adaptations unrelated to phylogeny .

Q. What enzymatic pathways are involved in the biosynthesis of (3S)-3-hydroxyretinal from all-trans-retinal?

The conversion involves two key steps:

Hydroxylation : NAD+-dependent short-chain dehydrogenases/reductases (SDRs) catalyze the stereospecific hydroxylation of all-trans-retinal at the C3 position. In Drosophila, homologs of human microsomal retinol dehydrogenases (e.g., RdhE) are implicated .

Isomerization : A isomerohydrolase enzyme converts the intermediate (3R)-3-hydroxyretinal to the (3S)-form in the dark, as shown by isotopic labeling experiments .

Knockout studies of SDRs in model organisms (e.g., Drosophila) and in vitro enzyme assays with purified proteins are critical for pathway validation .

Q. How can researchers address contradictions in data on (3S)-3-hydroxyretinal’s stability under experimental conditions?

Contradictions often arise from:

- Photoisomerization : Exposure to light during extraction alters isomer ratios. Use of amber vials and red-light conditions is essential .

- Oxidation : The hydroxyl group makes (3S)-3-hydroxyretinal prone to oxidation. Adding antioxidants (e.g., BHT) to solvents and storing samples at -80°C improves stability .

- Chromatographic artifacts : Co-elution with degradation products (e.g., 3,4-didehydroretinal) can be mitigated by optimizing HPLC gradients and using MS/MS for unambiguous identification .

Q. What experimental designs are optimal for studying the evolutionary significance of (3S)-3-hydroxyretinal in non-model insect species?

Comparative transcriptomics : Identify retinoid-related genes (e.g., SDRs, opsins) across species with/without (3S)-3-hydroxyretinal.

Functional assays : Heterologously express candidate enzymes in cell lines (e.g., Sf9 insect cells) to test hydroxylation activity .

Ecological correlation : Map retinoid profiles to habitats (e.g., diurnal vs. nocturnal) to test adaptive hypotheses .

Fossilized pigment analysis : Use resonance Raman spectroscopy on fossilized compound eyes to trace evolutionary transitions .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the co-occurrence of (3S)-3-hydroxyretinal and retinal in some insect taxa?

Key considerations include:

- Methodological rigor : Ensure retinoid extraction protocols are consistent (e.g., solvent polarity, temperature control).

- Taxonomic resolution : Suborder-level differences (e.g., Heteroptera vs. Homoptera in Hemiptera) may explain discrepancies .

- Physiological context : Retinal might serve as a precursor or degradation product in species with dual chromophores. Time-course experiments tracking retinoid levels during light/dark cycles can clarify dynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.